Phe-gramicidin S

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

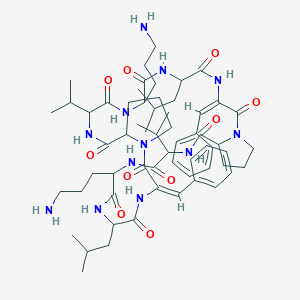

Phe-gramicidin S, also known as this compound, is a useful research compound. Its molecular formula is C60H88N12O10 and its molecular weight is 1137.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Tyrothricin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Applications

Mechanism of Action

Phe-gramicidin S operates primarily by disrupting the integrity of bacterial membranes. It increases membrane permeability, leading to cell lysis. This mechanism has been shown to be effective against a range of pathogens, including drug-resistant strains.

Case Studies

- Staphylococcus aureus : Research indicates that this compound exhibits significant bactericidal activity against clinical strains of Staphylococcus aureus, with minimal inhibitory concentrations (MIC) demonstrating its effectiveness even against resistant phenotypes .

- Biofilm Inhibition : this compound has been shown to prevent biofilm formation in various bacterial strains. In mature biofilms, it effectively kills bacterial cells, highlighting its potential as a treatment for persistent infections .

| Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition |

|---|---|---|

| Staphylococcus aureus | 5 | Yes |

| Enterococcus faecalis | 2 | Yes |

| Escherichia coli | 3 | Yes |

Antiviral Applications

Recent studies have explored the antiviral potential of this compound, particularly against SARS-CoV-2. The peptide has demonstrated significant reduction in viral load in vitro, suggesting that it may serve as a therapeutic agent in viral infections .

Research Findings

- Antiviral Efficacy : In vitro experiments showed that this compound reduced SARS-CoV-2 viral particles by 99% after 24 hours of treatment, outperforming traditional antiviral agents like remdesivir .

Agricultural Applications

This compound is also being investigated for its use in agriculture as a biopesticide. Its antimicrobial properties can protect crops from bacterial pathogens while minimizing the impact on beneficial microorganisms.

Case Studies

- Nematocidal Activity : Studies have reported the effectiveness of this compound against nematodes such as Bursaphelenchus lignicolus, indicating its potential in pest management strategies .

Pharmaceutical Development

The ongoing research into this compound has led to the synthesis of analogs with improved properties. These modifications aim to enhance antibacterial activity while reducing hemolytic toxicity, broadening the scope for clinical applications.

| Analog Name | Antibacterial Activity | Hemolytic Activity |

|---|---|---|

| GS Analog A | High | Low |

| GS Analog B | Moderate | Very Low |

Propiedades

Número CAS |

112209-92-4 |

|---|---|

Fórmula molecular |

C60H88N12O10 |

Peso molecular |

1137.4 g/mol |

Nombre IUPAC |

(3E,21E)-9,27-bis(3-aminopropyl)-3,21-dibenzylidene-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone |

InChI |

InChI=1S/C60H88N12O10/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43/h9-14,19-22,33-38,41-44,47-50H,15-18,23-32,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77)/b45-33+,46-34+ |

Clave InChI |

AARKFFQQFCIDAL-NCOOAAOESA-N |

SMILES |

CC(C)CC1C(=O)NC(=CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(=CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC(C)C)CCCN)C(C)C |

SMILES isomérico |

CC(CC1NC(=O)C(NC(=O)C(NC(=O)C2N(C(=O)/C(=C\C3=CC=CC=C3)/NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C4N(C(=O)/C(=C\C5=CC=CC=C5)/NC1=O)CCC4)C(C)C)CCCN)CC(C)C)CCC2)C(C)C)CCCN)C |

SMILES canónico |

CC(C)CC1C(=O)NC(=CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(=CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC(C)C)CCCN)C(C)C |

Sinónimos |

(4,4'-dehydrophenylalanine)gramicidin S Phe-gramicidin S |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.